rac-(2R,4S)-2-(3-fluorophenyl)oxane-4-carboxylic acid, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,4S)-2-(3-fluorophenyl)oxane-4-carboxylic acid, cis is a chiral compound with a specific stereochemistry It belongs to the class of oxane carboxylic acids and features a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-2-(3-fluorophenyl)oxane-4-carboxylic acid, cis typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and a suitable oxane precursor.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-fluorobenzaldehyde and the oxane precursor under acidic or basic conditions.
Cyclization: The intermediate undergoes cyclization to form the oxane ring structure. This step may require specific catalysts or reagents to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically focuses on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and advanced purification methods may be employed.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4S)-2-(3-fluorophenyl)oxane-4-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
rac-(2R,4S)-2-(3-fluorophenyl)oxane-4-carboxylic acid, cis has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biological studies.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of rac-(2R,4S)-2-(3-fluorophenyl)oxane-4-carboxylic acid, cis involves its interaction with molecular targets and pathways. The fluorophenyl group may interact with specific receptors or enzymes, modulating their activity. The oxane ring structure can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,4S)-2-(3-chlorophenyl)oxane-4-carboxylic acid, cis
- rac-(2R,4S)-2-(3-bromophenyl)oxane-4-carboxylic acid, cis
- rac-(2R,4S)-2-(3-methylphenyl)oxane-4-carboxylic acid, cis
Uniqueness
rac-(2R,4S)-2-(3-fluorophenyl)oxane-4-carboxylic acid, cis is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.
Properties
CAS No. |
2408936-59-2 |
---|---|
Molecular Formula |
C12H13FO3 |
Molecular Weight |
224.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.